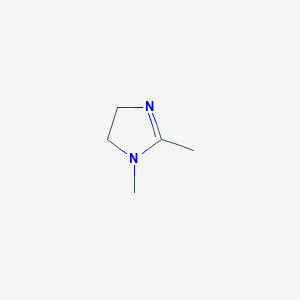
Potassium trifluoro(5-propylthiophen-2-yl)boranuide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoro(5-propylthiophen-2-yl)boranuide is a chemical compound with the molecular formula C7H9BF3KS It is a boron-containing compound that features a thiophene ring substituted with a propyl group and a trifluoroborate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(5-propylthiophen-2-yl)boranuide typically involves the reaction of 5-propylthiophene-2-boronic acid with potassium trifluoroborate. The reaction is carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), and a base, such as potassium carbonate. The reaction mixture is stirred at room temperature for several hours, followed by purification to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium trifluoro(5-propylthiophen-2-yl)boranuide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoroborate moiety to other boron-containing groups.
Substitution: The trifluoroborate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various boron-containing derivatives.
Substitution: Compounds with different functional groups replacing the trifluoroborate moiety.
Applications De Recherche Scientifique
Potassium trifluoro(5-propylthiophen-2-yl)boranuide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Potential use in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials, such as polymers and electronic components
Mécanisme D'action
The mechanism of action of potassium trifluoro(5-propylthiophen-2-yl)boranuide involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group can act as a nucleophile or electrophile, depending on the reaction conditions. The thiophene ring provides additional stability and reactivity, allowing the compound to interact with various molecular targets and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium vinyltrifluoroborate: Used in similar cross-coupling reactions but with a vinyl group instead of a propylthiophene.
Potassium trifluoro(isopropyl)boranuide: Contains an isopropyl group instead of a propylthiophene, used in different synthetic applications
Uniqueness
Potassium trifluoro(5-propylthiophen-2-yl)boranuide is unique due to the presence of the propylthiophene ring, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where other trifluoroborates may not be as effective.
Propriétés
Formule moléculaire |
C7H9BF3KS |
|---|---|
Poids moléculaire |
232.12 g/mol |
Nom IUPAC |
potassium;trifluoro-(5-propylthiophen-2-yl)boranuide |
InChI |
InChI=1S/C7H9BF3S.K/c1-2-3-6-4-5-7(12-6)8(9,10)11;/h4-5H,2-3H2,1H3;/q-1;+1 |
Clé InChI |
XXJCIPCMHLUENF-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=CC=C(S1)CCC)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-chloro-3-methyl-5-(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13457472.png)
![2-Bromo-1-{4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}ethan-1-one](/img/structure/B13457474.png)
![Methyl 2-[3-(4-bromophenyl)azetidin-3-yl]acetate hydrochloride](/img/structure/B13457480.png)
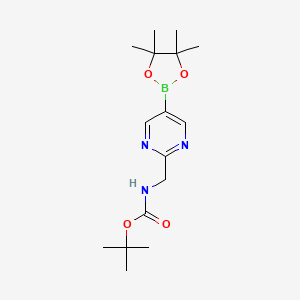
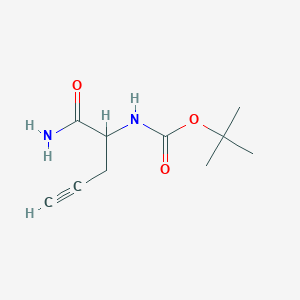
![3-[(Tert-butoxy)carbonyl]-3-azabicyclo[5.1.0]octane-1-carboxylic acid](/img/structure/B13457494.png)

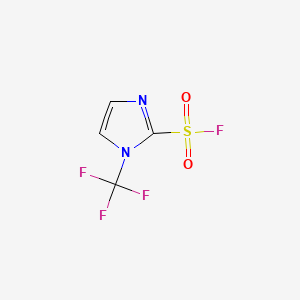
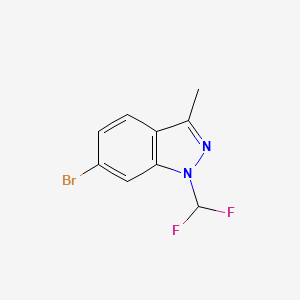

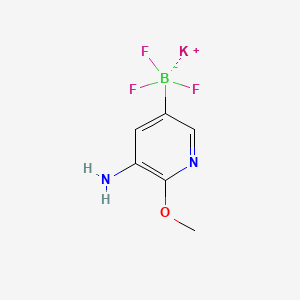
![(3S)-1-[(4-fluorophenyl)methyl]-3-methylpiperazine dihydrochloride](/img/structure/B13457532.png)
